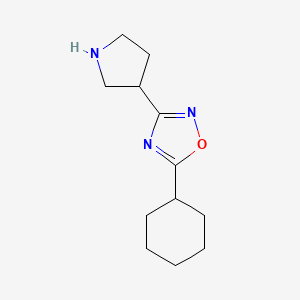![molecular formula C11H12F2O2 B1471371 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one CAS No. 1553316-34-9](/img/structure/B1471371.png)
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one
Overview
Description
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one, more commonly known as 4-Difluoroethoxybenzene (DFEB), is a fluorinated aromatic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, fruity odor. DFEB has been used in various fields of research, including as a reagent in organic synthesis, as an intermediate in pharmaceutical drug synthesis, and as a component of chemical sensors. It has also been used as a solvent for analytical chemistry, as a catalyst in polymerization reactions, and as a substrate in enzyme-catalyzed reactions.
Scientific Research Applications
Synthesis and Material Applications
Advanced Material Synthesis : The chemical serves as a precursor in the synthesis of highly fluorinated monomers, which are instrumental in creating side-chain liquid crystalline polysiloxanes. These materials exhibit unique smectogenic properties, making them valuable for advanced applications in materials science (Bracon, Guittard, Givenchy, & S. Géribaldi, 2000).
Polymer Chemistry : Studies have shown the utility of derivatives in synthesizing novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units through click chemistry. These polymers demonstrate good thermal stability and glass transition temperatures, indicating their potential in high-performance material applications (Rahmani & Shafiei zadeh Mahani, 2015).
Organic Synthesis and Catalysis
Catalysis and Organic Reactions : Research has employed related compounds in catalytic processes, such as the oxidation of secondary alcohols to ketones with high yields, showcasing its relevance in synthetic organic chemistry (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Synthetic Building Blocks : There's significant interest in utilizing these compounds as building blocks for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Their use in creating diastereoselectively enriched intermediates for polyketide synthesis is a notable example (Breit & Zahn, 1998).
Environmental and Green Chemistry
Bioremediation Technologies : Derivatives of 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one have been explored in the context of environmental science, particularly in the biodegradation and bioremediation of persistent organic pollutants. The role of specific enzymes in breaking down complex organic molecules into less harmful substances highlights the chemical's potential in environmental clean-up efforts (Chhaya & Gupte, 2013).
Green Chemistry Applications : The compound and its derivatives contribute to the development of green chemistry pathways, offering safer, more sustainable methods for synthesizing important chemicals. For instance, their use in creating electrolyte additives for lithium-ion batteries emphasizes their role in advancing energy storage technologies with reduced environmental impact (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-8(14)6-9-2-4-10(5-3-9)15-7-11(12)13/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBQYPZNLVHWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



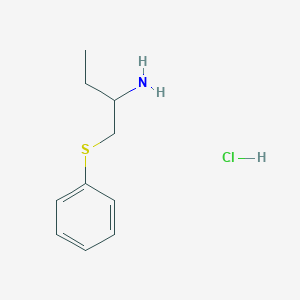
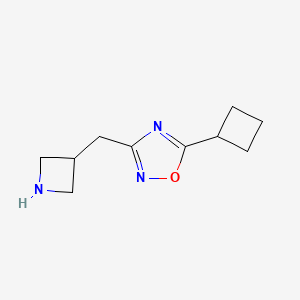
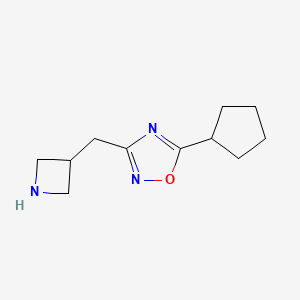
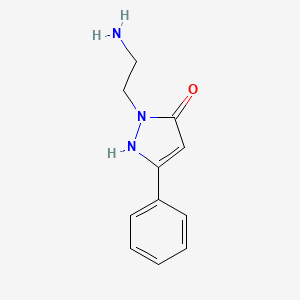
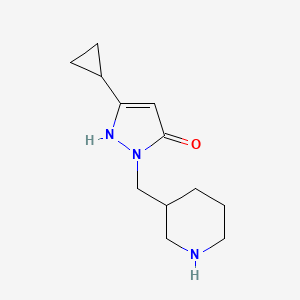
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
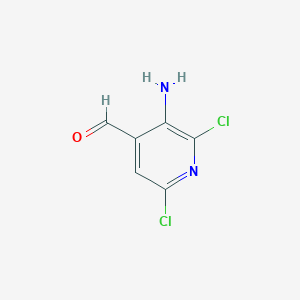
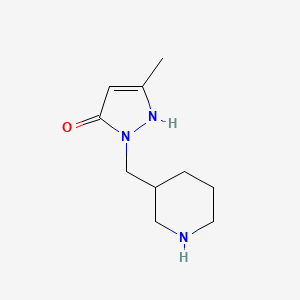
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
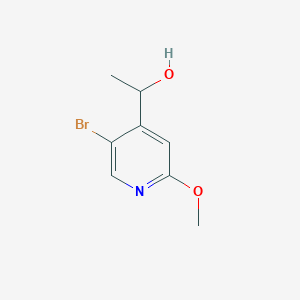
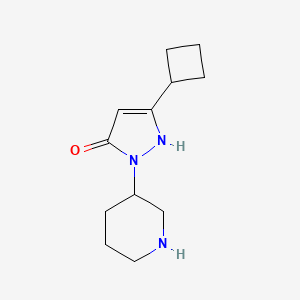
amine](/img/structure/B1471306.png)

